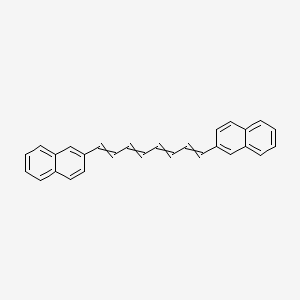
2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is a complex organic compound characterized by its unique structure, which includes a central octa-1,3,5,7-tetraene unit flanked by two naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with octa-1,3,5,7-tetraene precursors. One common method is the Wittig condensation, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product . Another method is the Hofmann elimination, which is used to prepare the octa-1,3,5,7-tetraene unit .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the octa-1,3,5,7-tetraene unit to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: The compound serves as a model system for studying conjugated systems and their electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and other biomedical applications.
Mechanism of Action
The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene exerts its effects is primarily related to its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Octatetraene: A simpler conjugated system without the naphthalene groups.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar structure but with phenyl groups instead of naphthalene.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups on the octatetraene unit.
Uniqueness
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is unique due to the presence of naphthalene groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient electron transport are crucial.
Properties
CAS No. |
40561-05-5 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(8-naphthalen-2-ylocta-1,3,5,7-tetraenyl)naphthalene |
InChI |
InChI=1S/C28H22/c1(3-5-11-23-17-19-25-13-7-9-15-27(25)21-23)2-4-6-12-24-18-20-26-14-8-10-16-28(26)22-24/h1-22H |
InChI Key |
IGNHKGMOVVGKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=CC=CC=CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















